![molecular formula C₂₁H₂₂N₄O₈ B1142740 2-Hydroxy Nevirapine 2-O-β-D-Glucuronide CAS No. 245500-91-8](/img/no-structure.png)
2-Hydroxy Nevirapine 2-O-β-D-Glucuronide
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Overview
Description
2-Hydroxy Nevirapine 2-O-β-D-Glucuronide is the O-glucuronide derivative of 2-Hydroxy Nevirapine . It’s a metabolite of Nevirapine, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase .
Synthesis Analysis
The synthesis of this compound involves the oxidation of two phenolic Nevirapine metabolites, 2-hydroxy-NVP and 3-hydroxy-NVP . Both metabolites yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium . This is consistent with the formation of a 2,3-NVP-quinone intermediate .Molecular Structure Analysis
The molecular formula of this compound is C21H22N4O8 . Its molecular weight is 458.42 . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine .Chemical Reactions Analysis
The chemical reactions of this compound involve the oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine . Ethyl valinate reacted with both 2,3-NVP-quinone and NVP-quinone-imine, yielding covalent adducts .Mechanism of Action
Safety and Hazards
Nevirapine, the parent compound, is associated with severe hepatotoxicity and serious adverse cutaneous effects, which raises concerns about its safety . The metabolic conversion of phenolic NVP metabolites into quinoid electrophiles is biologically plausible and could play a role in NVP-induced toxicity .
Future Directions
properties
CAS RN |
245500-91-8 |
---|---|
Molecular Formula |
C₂₁H₂₂N₄O₈ |
Molecular Weight |
458.42 |
synonyms |
11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-2-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
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